molecular formula C21H36N7O16P3S2 B1194162 Coenzyme A persulfide CAS No. 81918-99-2

Coenzyme A persulfide

Cat. No.: B1194162
CAS No.: 81918-99-2
M. Wt: 799.6 g/mol
InChI Key: REVPHPVBPSIEKM-IBOSZNHHSA-N
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Description

Coenzyme A persulfide is a derivative of coenzyme A, a vital cofactor in numerous biochemical reactions. This compound is characterized by the presence of a persulfide group, which is a sulfur atom bonded to another sulfur atom. This compound plays a significant role in various metabolic pathways and is involved in the regulation of cellular redox states and signaling processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coenzyme A persulfide can be synthesized through enzymatic reactions involving coenzyme A and sulfur donors. One common method involves the use of sulfide quinone oxidoreductase, which catalyzes the transfer of sulfur from sulfide to coenzyme A, forming this compound . The reaction conditions typically include a buffered aqueous solution with a pH range of 7.0 to 8.0 and a temperature of around 37°C.

Industrial Production Methods: Industrial production of this compound is not widely established due to its specialized applications and the complexity of its synthesis. the enzymatic synthesis method mentioned above can be scaled up for laboratory-scale production. The process involves the use of recombinant enzymes and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Coenzyme A persulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used.

    Substitution: Nucleophiles like thiols or amines can react with this compound under mild conditions (pH 7.0-8.0, 25-37°C).

Major Products:

Scientific Research Applications

Coenzyme A persulfide has several scientific research applications:

Mechanism of Action

Coenzyme A persulfide exerts its effects through several mechanisms:

Comparison with Similar Compounds

Coenzyme A persulfide is unique due to its persulfide group, which imparts distinct chemical properties compared to other coenzyme A derivatives. Similar compounds include:

This compound stands out for its role in sulfur transfer and redox regulation, making it a valuable compound for studying sulfur biochemistry and developing therapeutic strategies.

Properties

CAS No.

81918-99-2

Molecular Formula

C21H36N7O16P3S2

Molecular Weight

799.6 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-(disulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C21H36N7O16P3S2/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-49-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1

InChI Key

REVPHPVBPSIEKM-IBOSZNHHSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSS)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O

81918-99-2

Synonyms

CoA persulfide
coenzyme A persulfide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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